molecular formula C9H8N4O2 B5822652 N-(4-hydroxyphenyl)-1H-1,2,4-triazole-3-carboxamide

N-(4-hydroxyphenyl)-1H-1,2,4-triazole-3-carboxamide

Cat. No. B5822652
M. Wt: 204.19 g/mol
InChI Key: UMALWDJNWVHVAY-UHFFFAOYSA-N
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Description

N-(4-hydroxyphenyl)-1H-1,2,4-triazole-3-carboxamide, also known as HTCA, is a chemical compound that has gained attention in the scientific research community due to its potential applications in various fields.

Mechanism of Action

The mechanism of action of N-(4-hydroxyphenyl)-1H-1,2,4-triazole-3-carboxamide varies depending on its application. In medicine, N-(4-hydroxyphenyl)-1H-1,2,4-triazole-3-carboxamide has been shown to induce apoptosis, or programmed cell death, in cancer cells. It has also been shown to inhibit the growth of bacteria and viruses by disrupting their cell membranes and inhibiting their replication. In agriculture, N-(4-hydroxyphenyl)-1H-1,2,4-triazole-3-carboxamide has been shown to disrupt the nervous system of insects and fungi, leading to their death. In material science, N-(4-hydroxyphenyl)-1H-1,2,4-triazole-3-carboxamide has been shown to inhibit the corrosion of metals by forming a protective layer on their surfaces.
Biochemical and Physiological Effects
N-(4-hydroxyphenyl)-1H-1,2,4-triazole-3-carboxamide has been shown to have various biochemical and physiological effects depending on its concentration and application. In medicine, N-(4-hydroxyphenyl)-1H-1,2,4-triazole-3-carboxamide has been shown to have cytotoxic effects on cancer cells, leading to their death. It has also been shown to have anti-inflammatory effects, reducing the production of pro-inflammatory cytokines. In agriculture, N-(4-hydroxyphenyl)-1H-1,2,4-triazole-3-carboxamide has been shown to have toxic effects on insects and fungi, leading to their death. In material science, N-(4-hydroxyphenyl)-1H-1,2,4-triazole-3-carboxamide has been shown to inhibit the corrosion of metals, leading to their protection.

Advantages and Limitations for Lab Experiments

N-(4-hydroxyphenyl)-1H-1,2,4-triazole-3-carboxamide has several advantages for use in lab experiments, including its relatively simple synthesis process, high yield, and potential applications in various fields. However, N-(4-hydroxyphenyl)-1H-1,2,4-triazole-3-carboxamide also has some limitations, including its potential toxicity and the need for further research to fully understand its mechanism of action and potential applications.

Future Directions

There are several future directions for the study of N-(4-hydroxyphenyl)-1H-1,2,4-triazole-3-carboxamide, including:
1. Further research into its potential applications in medicine, agriculture, and material science.
2. Determining the optimal concentration and application of N-(4-hydroxyphenyl)-1H-1,2,4-triazole-3-carboxamide for various applications.
3. Studying the potential toxicity of N-(4-hydroxyphenyl)-1H-1,2,4-triazole-3-carboxamide and its effects on the environment.
4. Developing new synthesis methods for N-(4-hydroxyphenyl)-1H-1,2,4-triazole-3-carboxamide with higher yields and purity.
5. Studying the mechanism of action of N-(4-hydroxyphenyl)-1H-1,2,4-triazole-3-carboxamide in more detail to fully understand its potential applications.

Synthesis Methods

The synthesis of N-(4-hydroxyphenyl)-1H-1,2,4-triazole-3-carboxamide involves the reaction of 4-hydroxybenzohydrazide with ethyl acetoacetate in the presence of ammonium acetate and acetic acid. The resulting product is then treated with hydrazine hydrate to obtain N-(4-hydroxyphenyl)-1H-1,2,4-triazole-3-carboxamide. The overall synthesis process is relatively simple, and the yield of N-(4-hydroxyphenyl)-1H-1,2,4-triazole-3-carboxamide can be high.

Scientific Research Applications

N-(4-hydroxyphenyl)-1H-1,2,4-triazole-3-carboxamide has been extensively studied for its potential applications in various fields, including medicine, agriculture, and material science. In medicine, N-(4-hydroxyphenyl)-1H-1,2,4-triazole-3-carboxamide has been shown to have anticancer, antimicrobial, and antiviral properties. It has also been studied as a potential treatment for Alzheimer's disease and Parkinson's disease. In agriculture, N-(4-hydroxyphenyl)-1H-1,2,4-triazole-3-carboxamide has been shown to have insecticidal and fungicidal properties, making it a potential alternative to traditional pesticides. In material science, N-(4-hydroxyphenyl)-1H-1,2,4-triazole-3-carboxamide has been studied for its potential use as a corrosion inhibitor and as a precursor for the synthesis of other compounds.

properties

IUPAC Name

N-(4-hydroxyphenyl)-1H-1,2,4-triazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N4O2/c14-7-3-1-6(2-4-7)12-9(15)8-10-5-11-13-8/h1-5,14H,(H,12,15)(H,10,11,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UMALWDJNWVHVAY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1NC(=O)C2=NC=NN2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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